molecular formula C11H14N2OS B1456563 [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol CAS No. 1400540-67-1

[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

Cat. No.: B1456563
CAS No.: 1400540-67-1
M. Wt: 222.31 g/mol
InChI Key: ORXBULBLMRRZAN-UHFFFAOYSA-N
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Description

[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol: is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction involving an appropriate aldehyde and an amine, followed by cyclization.

    Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides.

    Formation of the Methanol Group: The methanol group can be introduced through reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The thiazole ring can undergo reduction to form dihydrothiazole derivatives using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like halogens or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, or other electrophilic reagents.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be used in the synthesis of conductive polymers and other advanced materials due to its heterocyclic structure.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals such as pesticides or herbicides.

    Electronics: It can be used in the development of organic electronic devices due to its conductive properties.

Mechanism of Action

The mechanism of action of [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

    [4-methyl-1H-pyrrol-2-yl]methanol: Similar structure but with a methyl group instead of a propyl group.

    [2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol: Lacks the propyl group, making it less hydrophobic.

    [4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde]: Contains a benzaldehyde group instead of a thiazole ring.

Uniqueness: The presence of both the thiazole and pyrrole rings, along with the propyl and methanol groups, gives [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol unique chemical and physical properties. These properties make it particularly useful in applications requiring specific interactions with biological targets or in the development of advanced materials.

Properties

IUPAC Name

(4-propyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-2-5-9-10(8-14)15-11(12-9)13-6-3-4-7-13/h3-4,6-7,14H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXBULBLMRRZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Reactant of Route 2
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Reactant of Route 3
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Reactant of Route 4
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Reactant of Route 5
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
Reactant of Route 6
Reactant of Route 6
[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol

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